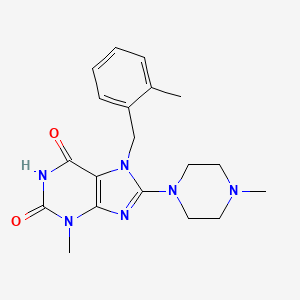![molecular formula C22H22BrN3O3 B2725633 2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 489402-82-6](/img/structure/B2725633.png)
2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, as it contains multiple rings and functional groups. The benzo[d][1,3]dioxol-5-yl group is a key structural feature . Unfortunately, the exact molecular structure of this compound is not available in the sources retrieved.Scientific Research Applications
Spiropiperidine Derivatives in σ-Receptor Ligands
Spiropiperidine compounds have been investigated for their affinity and selectivity towards σ1 and σ2 receptors, which are implicated in various neurological and psychiatric disorders. The research on novel spiropiperidines demonstrates their potential as highly potent and subtype-selective ligands, indicating their utility in exploring the σ-receptor's role in disease states and developing therapeutic agents (C. Maier & B. Wünsch, 2002).
Spiro Derivatives in Antimicrobial and Anti-inflammatory Applications
Another area of application involves spiro derivatives of 1,10b-dihydro-pyrazolo[1,5-c][1,3]benzoxazines, which have shown antimicrobial, anti-inflammatory, and antioxidant activities. These compounds represent a novel class of agents that could be developed for treating infections and inflammation-related conditions (L. Mandzyuk et al., 2020).
Central Nervous System Agents
Compounds featuring spiro[piperidine] structures have been synthesized for potential applications as central nervous system (CNS) agents. Their design and synthesis were motivated by structural similarities to known antidepressants, with modifications aiming to explore their pharmacological activities in CNS disorders (V. Bauer et al., 1976).
Novel Sigma Receptor Ligands
Research has also focused on the synthesis and evaluation of sigma receptor ligands, where spiro compounds with variations in the nitrogen substituent and the oxygen heterocycle ring size have been studied for their affinity and selectivity towards sigma receptors. These findings contribute to the understanding and development of sigma receptor modulators for therapeutic purposes (C. Maier & B. Wünsch, 2002).
Future Directions
Mechanism of Action
Target of Action
Similar compounds with a benzo[d][1,3]dioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
Similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-9-bromo-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-25-8-6-22(7-9-25)26-18(16-11-15(23)3-5-19(16)29-22)12-17(24-26)14-2-4-20-21(10-14)28-13-27-20/h2-5,10-11,18H,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVYBNKIXGJGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C=CC(=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-benzyl-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2725551.png)
![4-(5-fluoro-2-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2725552.png)
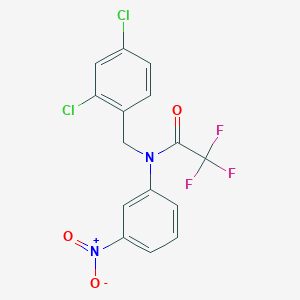
![Methyl 5-[[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]methyl]furan-2-carboxylate](/img/structure/B2725556.png)
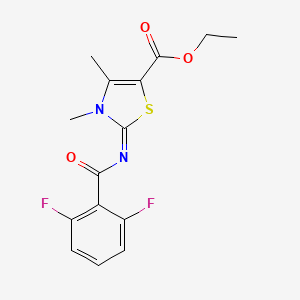
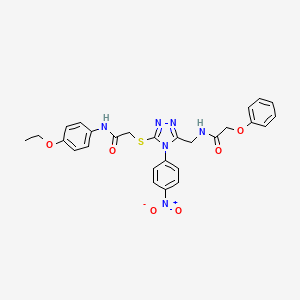
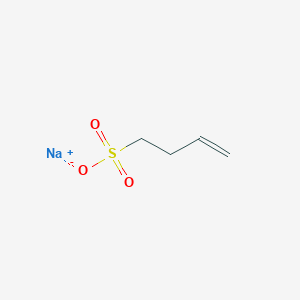

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)


